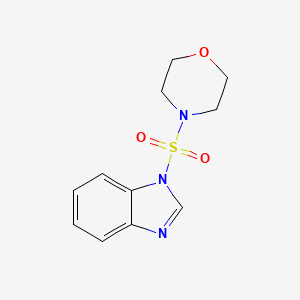![molecular formula C18H25N3O5S B4023888 4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4023888.png)
4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine
Übersicht
Beschreibung
4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine belongs to a broader class of piperidine derivatives, which are known for their versatile biological properties. These compounds play a critical role in the development of new therapeutic agents due to their structural diversity and functional versatility.
Synthesis Analysis
The synthesis of piperidine derivatives involves several key strategies, including condensation reactions, the use of sulfonamides for N-substitution, and the Pictet–Spengler reaction. One synthesis method reported involves the condensation of piperidin-4-yl-diphenyl-methanol with 2-nitrobenzene sulfonyl chloride, using methylene dichloride as a solvent and triethylamine as the base, which led to the formation of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol (Prasad et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds has been extensively studied through X-ray crystallography, revealing that the piperidine ring often adopts a chair conformation. The geometry around the sulfonyl group is typically distorted tetrahedral. The crystal packing analysis suggests significant roles for classical hydrogen bonds as well as other non-covalent interactions in stabilizing the structure (Jin et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, which afford piperidylidene sulfonamides. These reactions are crucial for introducing functional groups that modulate the biological activity of these compounds (Warren & Knaus, 1987).
Wissenschaftliche Forschungsanwendungen
Organic Sulfur Compounds Synthesis
Studies have focused on the synthesis of organic sulfur compounds, including benzothiazine hydroxamic acids and sulfones, by reacting methyl (o-nitrophenylthio)acetate and its derivatives with aryl aldehydes in the presence of piperidine. These reactions have led to the creation of compounds with potential applications in pharmaceuticals and materials science (Coutts & Smith, 1967).
Crystal Structure Analysis
Research into the crystal structures of specific sulfanyl and nitro-substituted piperidine and morpholine derivatives has provided insights into their molecular conformations. These structural analyses contribute to our understanding of molecular interactions and the design of new molecules with desired properties (Aydinli, Sayil, & Ibiş, 2010).
Synthesis of Piperidinyl-Diphenyl-Methanol Derivatives
The synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol through condensation reactions demonstrates the potential for creating novel compounds with unique properties, which could be explored for various applications, including medicinal chemistry (Prasad et al., 2008).
N-sulfonyl Pictet–Spengler Reaction
A high yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] using N-(2-nitrophenyl)sulfonyl as both an activating and protecting group illustrates the versatility of this compound in facilitating key chemical reactions. This method opens up possibilities for the synthesis of a wide range of heterocyclic compounds (Liu, Jian, Sebhat, & Nargund, 2006).
Anticancer Agent Development
The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents, showcases the potential therapeutic applications of compounds derived from or related to 4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine. These studies contribute to the ongoing search for new and effective anticancer medications (Rehman et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-14-6-10-19(11-7-14)18(22)15-8-12-20(13-9-15)27(25,26)17-5-3-2-4-16(17)21(23)24/h2-5,14-15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITFJDNMXYYXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7193513 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4023815.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4023827.png)
![1-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4023831.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4023852.png)

![N-(5-{4-[(difluoromethyl)thio]benzyl}-1,3-thiazol-2-yl)-3-nitrobenzamide](/img/structure/B4023863.png)
![N-(4-bromophenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4023869.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4023870.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide](/img/structure/B4023872.png)

![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4023876.png)
![5-({3-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B4023893.png)